molecular formula C8H8BrCl B6206903 4-bromo-2-chloro-1-ethylbenzene CAS No. 1310948-67-4

4-bromo-2-chloro-1-ethylbenzene

Cat. No.: B6206903
CAS No.: 1310948-67-4
M. Wt: 219.5
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Description

4-Bromo-2-chloro-1-ethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-1-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of ethylbenzene. The process involves:

    Bromination: Ethylbenzene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the para position relative to the ethyl group.

    Chlorination: The brominated product is then subjected to chlorination using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3) to introduce the chlorine atom at the ortho position relative to the ethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-ethylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the bromine or chlorine atoms are replaced by other electrophiles.

    Nucleophilic Aromatic Substitution: Under strong nucleophilic conditions, the bromine or chlorine atoms can be substituted by nucleophiles.

    Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and alkyl halides for Friedel-Crafts alkylation.

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia for amination.

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) for oxidation of the ethyl group.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst for reduction of the ethyl group.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Amination: Formation of amino derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

4-Bromo-2-chloro-1-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1-ethylbenzene in chemical reactions involves the interaction of its substituent groups with various reagents. The bromine and chlorine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The ethyl group, being an electron-donating group, can influence the reactivity and orientation of substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-chloro-2-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.

    4-Bromo-2-chloro-1-propylbenzene: Similar structure but with a propyl group instead of an ethyl group.

    4-Bromo-2-chloro-1-isopropylbenzene: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

4-Bromo-2-chloro-1-ethylbenzene is unique due to the specific positioning of its substituent groups, which influences its reactivity and the types of reactions it can undergo. The combination of bromine, chlorine, and ethyl groups provides a distinct set of chemical properties that can be exploited in various applications.

Properties

CAS No.

1310948-67-4

Molecular Formula

C8H8BrCl

Molecular Weight

219.5

Purity

95

Origin of Product

United States

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